3-Acetyl-3-chlorodihydrofuran-2(3H)-one

Description

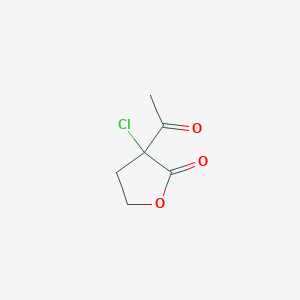

3-Acetyl-3-chlorodihydrofuran-2(3H)-one (CAS: 2986-00-7) is a heterocyclic compound with the molecular formula C₆H₇ClO₃ and a molecular weight of 162.57 g/mol. It features a dihydrofuran-2(3H)-one core substituted with acetyl (-COCH₃) and chlorine (-Cl) groups at the 3-position. Key physical properties include a density of 1.33 g/cm³, a boiling point of 306.1°C, and a melting point of 2.2–3.0°C .

This compound serves as a critical intermediate in organic synthesis. Its structural features—electron-withdrawing acetyl and chlorine groups—enhance electrophilic reactivity, making it valuable in cyclization and substitution reactions.

Structure

2D Structure

Propriétés

IUPAC Name |

3-acetyl-3-chlorooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3/c1-4(8)6(7)2-3-10-5(6)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCRRRIREKXQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCOC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952312 | |

| Record name | 3-Acetyl-3-chlorooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-00-7 | |

| Record name | α-Acetyl-α-chloro-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-3-chlorodihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3-chlorooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-3-chlorodihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one typically involves the chlorination of dihydrofuran followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of automated systems to control the addition of reagents and the removal of by-products, ensuring the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetyl-3-chlorodihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted dihydrofuran derivatives, which can be further utilized in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 3-acetyl-3-chlorodihydrofuran-2(3H)-one is in the synthesis of pharmaceutical intermediates. It serves as a crucial building block in the production of various bioactive compounds:

- Antimicrobial Agents : It is utilized in the synthesis of HldE kinase inhibitors, which are promising candidates for treating infections caused by Gram-negative bacteria .

- Antimalarial Compounds : The compound is also involved in the development of potential antimalarial agents derived from bis-thiazolium analogues .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound plays a significant role in agrochemistry:

- Fungicide Development : Research indicates that derivatives of this compound can be used to synthesize prothioconazole, a broad-spectrum fungicide effective against various crop diseases . Prothioconazole shows efficacy against diseases affecting wheat, barley, and other crops, enhancing agricultural productivity while maintaining safety for crops .

Research and Development

The compound's unique structure allows for extensive research into its derivatives:

- Novel Chemical Syntheses : Researchers are exploring new synthetic pathways involving this compound to create novel compounds with improved biological activities or reduced toxicity profiles .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Intermediates | Synthesis of HldE kinase inhibitors and antimalarial agents | Targeted treatment for infections |

| Agrochemicals | Development of prothioconazole fungicide | Broad-spectrum disease control in crops |

| Research & Development | Exploration of novel synthetic pathways | Potential for creating new bioactive compounds |

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

-

Synthesis of HldE Kinase Inhibitors :

- A study highlighted the use of this compound as an intermediate in synthesizing inhibitors targeting HldE kinase, showcasing its potential against multidrug-resistant bacterial strains.

-

Prothioconazole Synthesis :

- Research demonstrated that derivatives from this compound could be synthesized into prothioconazole, emphasizing its role in developing effective agricultural fungicides.

Mécanisme D'action

The mechanism of action of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular macromolecules. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-acetyl-3-chlorodihydrofuran-2(3H)-one with analogous dihydrofuranone derivatives:

Physicochemical Properties

- Lipophilicity : The LogP value of the target compound (0.50 ) reflects moderate lipophilicity, whereas 3,3-dichloro-5-ethyldihydrofuran-2(3H)-one (LogP unlisted but higher due to Cl and ethyl groups) is more lipid-soluble, impacting bioavailability .

- Polarity: The amino group in 3-aminodihydrofuran-2(3H)-one increases polarity (PSA: ~63 Ų vs. 43.4 Ų for the target compound), affecting solubility in aqueous systems .

Activité Biologique

3-Acetyl-3-chlorodihydrofuran-2(3H)-one (CAS No. 2986-00-7) is a heterocyclic compound characterized by a furan ring substituted with an acetyl group and a chlorine atom. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and applications in medicinal chemistry. Understanding the biological activity of this compound is crucial for its potential use in drug development and other therapeutic applications.

- Molecular Formula : C₇H₇ClO₃

- Molecular Weight : 174.58 g/mol

- Appearance : Clear orange oil

- Purity : 94.5-100%

Biological Activities

Preliminary studies have indicated several biological activities associated with this compound:

1. Antimicrobial Properties

Research suggests that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. The compound appears to induce apoptosis in cancerous cells, potentially through the activation of caspases and modulation of cell cycle regulators.

3. Antiviral Activity

Emerging evidence indicates that this compound possesses antiviral properties, showing efficacy against both DNA and RNA viruses, including herpes simplex virus and influenza A virus. The non-toxic concentrations required for antiviral activity suggest a favorable safety profile for further investigation.

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cellular Pathways : It could modulate signaling pathways related to apoptosis or immune response, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Acetylbutyrolactone | Contains a butyrolactone ring | Used as an intermediate in synthesizing pyridines |

| 3-Acetylcoumarin | Coumarin core with an acetyl group | Exhibits significant biological activity |

| 5-(Bromomethyl)-4-methyldihydrofuran | Dihydrofuran ring with bromine | Potentially higher reactivity due to bromine presence |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial properties.

-

Cancer Cell Line Study :

- Tested on human breast cancer cell lines (MCF-7).

- Observed a dose-dependent inhibition of cell growth with IC50 values around 15 µM, indicating potential as an anticancer agent.

-

Antiviral Activity Assessment :

- Evaluated against herpes simplex virus type 1.

- Showed significant reduction in viral replication at concentrations below cytotoxic levels, supporting its potential as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Acetyl-3-chlorodihydrofuran-2(3H)-one, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via acetylation and halogenation of dihydrofuranone precursors. For example, analogous routes involve reacting acetylated intermediates with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A related method for 3-heptyldihydro-5-methyl-2(3H)-furanone uses 3-acetyl derivatives and aldehydes under acidic conditions . For this compound, characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselective chlorination and acetylation.

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for similar dihydrofuranone derivatives . Alternatively, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) can validate molecular connectivity. For instance, HMBC correlations between the acetyl carbonyl and adjacent protons, coupled with chlorine isotopic patterns in HRMS, are diagnostic .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical control during the synthesis of this compound?

- Methodological Answer : The compound’s fused ring system may introduce steric hindrance, complicating stereoselective chlorination. Computational modeling (e.g., DFT studies) can predict transition states and guide reagent selection. For example, bulky chlorinating agents like N-chlorosuccinimide (NCS) might favor specific diastereomers by minimizing steric clashes . Experimental validation via NOESY NMR or chiral chromatography is essential to resolve stereochemical ambiguities .

Q. How do reaction conditions influence the stability of this compound in solution?

- Methodological Answer : Stability studies under varying pH, temperature, and solvent polarity are critical. Accelerated degradation experiments (e.g., Arrhenius modeling) can predict shelf-life. For related chlorinated furanones, acetonitrile and dichloromethane are preferred solvents due to low nucleophilicity, minimizing hydrolysis. Real-time monitoring via UV-Vis spectroscopy or HPLC tracks degradation products like dechlorinated or oxidized derivatives .

Q. What computational tools are available to predict the reactivity of this compound in novel reactions?

- Methodological Answer : The ACD/Labs Percepta Platform provides predictive models for physicochemical properties (e.g., logP, pKa) and reaction pathways . Quantum mechanical calculations (Gaussian, ORCA) can simulate electrophilic aromatic substitution or nucleophilic acyl substitution mechanisms, identifying reactive sites. For example, the acetyl group’s electron-withdrawing effect may direct chlorination to specific positions .

Q. How can contradictory data on the compound’s catalytic activity in asymmetric synthesis be resolved?

- Methodological Answer : Divergent results may stem from impurities or solvent effects. Rigorous purification (e.g., recrystallization, preparative HPLC) and control experiments under inert atmospheres (e.g., N₂/Ar) are necessary. Comparative studies using enantiopure analogs (e.g., (3S)-hydroxy derivatives) can isolate stereochemical contributions to catalytic behavior .

Data Analysis and Application-Oriented Questions

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) detects volatile byproducts, while LC-MS/MS is preferred for polar impurities. For halogenated contaminants, inductively coupled plasma mass spectrometry (ICP-MS) ensures ppb-level sensitivity. Method validation should include spike/recovery tests and calibration against certified reference materials .

Q. How is this compound utilized in the chemoenzymatic synthesis of complex natural products?

- Methodological Answer : The compound serves as a chiral building block in multi-step syntheses. For example, dihydrofuran-2(3H)-one derivatives are key intermediates in podophyllotoxin analogs, where enzymatic resolution (e.g., lipase-mediated kinetic resolution) enhances enantiomeric excess. Coupling with palladium-catalyzed cross-coupling reactions enables access to polycyclic architectures .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited, analogous chlorinated furanones require PPE (gloves, goggles, fume hoods) due to potential respiratory and dermal toxicity . Spill management involves adsorption with inert materials (e.g., diatomaceous earth) and disposal as halogenated waste. Pre-experiment risk assessments should reference OSHA HCS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.